molecular formula C6H12O B1361351 2-Ethylbutanal CAS No. 97-96-1

2-Ethylbutanal

Cat. No.: B1361351
CAS No.: 97-96-1
M. Wt: 100.16 g/mol
InChI Key: UNNGUFMVYQJGTD-UHFFFAOYSA-N
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Description

2-Ethylbutanal, also known as 2-ethylbutyraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a fruity, apple-like odor. This compound is commonly used as a flavoring agent in food products and beverages such as candy, baked goods, and alcoholic beverages .

Safety and Hazards

2-Ethylbutanal is flammable and slightly soluble in water . It can cause toxic effects if inhaled or absorbed through the skin . Inhalation or contact with the material may irritate or burn skin and eyes . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Biochemical Analysis

Biochemical Properties

2-Ethylbutanal participates in several biochemical reactions, primarily due to its reactive aldehyde group. It interacts with enzymes such as aldehyde dehydrogenases and alcohol dehydrogenases, which catalyze its oxidation and reduction, respectively. These interactions are crucial for the metabolism of this compound, converting it into corresponding acids or alcohols . Additionally, this compound can form Schiff bases with amino groups in proteins, influencing protein function and stability.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules by forming adducts with proteins, thereby altering their function. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound is involved in the oxidative stress response, as its metabolism generates reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes such as aldehyde dehydrogenases, inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and stability. These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light, heat, or oxidizing agents. Long-term exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects such as liver damage and oxidative stress. Threshold effects are observed, where a specific dosage level results in significant changes in cellular and physiological responses. High doses of this compound can cause adverse effects, including enzyme inhibition and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its oxidation to 2-ethylbutanoic acid by aldehyde dehydrogenases. It can also be reduced to 2-ethylbutanol by alcohol dehydrogenases. These metabolic pathways are essential for the detoxification and elimination of this compound from the body. The compound’s metabolism can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. It can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. The compound’s localization and accumulation in specific tissues can affect its activity and function, influencing cellular responses and metabolic processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can vary depending on its localization, affecting processes such as oxidative phosphorylation and cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylbutanal can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of 1-pentene. This method is preferred due to its high yield and efficiency. The reaction is carried out in the presence of a rhodium or cobalt catalyst under high pressure and temperature .

Mechanism of Action

The mechanism of action of 2-ethylbutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols. These reactions are catalyzed by enzymes such as aldehyde dehydrogenases and reductases .

Comparison with Similar Compounds

2-Ethylbutanal can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in different fields.

Properties

IUPAC Name

2-ethylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

UNNGUFMVYQJGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Record name 2-ETHYLBUTYRALDEHYDE
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DSSTOX Substance ID

DTXSID3049380
Record name 2-Ethylbutyraldehyde
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Molecular Weight

100.16 g/mol
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Physical Description

2-ethylbutyraldehyde appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, colourless, mobile liquid with a pungent odour
Record name 2-ETHYLBUTYRALDEHYDE
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Record name Butanal, 2-ethyl-
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Record name 2-Ethylbutanal
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Record name 2-Ethylbutyraldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

116.00 to 117.00 °C. @ 760.00 mm Hg
Record name 2-Ethylbutanal
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Flash Point

70 °F (NFPA, 2010)
Record name 2-ETHYLBUTYRALDEHYDE
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Solubility

miscible with alcohol, ether; soluble in water 1 ml in 50 ml
Record name 2-Ethylbutyraldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.808-0.814
Record name 2-Ethylbutyraldehyde
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

97-96-1
Record name 2-ETHYLBUTYRALDEHYDE
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Record name 2-Ethylbutanal
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Record name 2-Ethylbutanal
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Melting Point

-89 °C
Record name 2-Ethylbutanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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